5-Vinyl-2-norbornene

Toxicology Industrial Hygiene Safety Assessment

Substituting VNB with NB, ENB, or DCPD is scientifically invalid due to divergent polymerization kinetics, catalyst compatibility, and resulting polymer architecture-risking failed batches and wasted resources. 5-Vinyl-2-norbornene provides the unique dual double bond system essential for post-polymerization functionalization and controlled ROMP architecture. - Enables quantitative epoxidation/hydroxylation of pendant vinyl groups for improved adhesion and compatibility. - Functions as reversible deactivation chain-transfer monomer (RDCTM) for tunable branched polyolefin architectures. - Industrially validated precursor to ENB, the primary third monomer for EPDM rubber production.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 117110-17-5
Cat. No. B046002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinyl-2-norbornene
CAS117110-17-5
Synonyms5,2-VNB
5-vinyl-2-norbornene
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC=CC1CC2CC1C=C2
InChIInChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
InChIKeyINYHZQLKOKTDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinyl-2-norbornene Overview


5-Vinyl-2-norbornene (VNB, CAS 3048-64-4/117110-17-5) is a bicyclic diene monomer characterized by a norbornene ring system with an exocyclic vinyl substituent . It is commercially supplied as a mixture of endo and exo isomers (typically 95–98% purity) stabilized with BHT or tert-butylcatechol to prevent spontaneous polymerization during storage [1]. VNB serves as a key intermediate in the industrial production of 5-ethylidene-2-norbornene (ENB), the predominant third monomer for EPDM synthetic rubber, and as a specialty monomer for synthesizing functionalized polyolefins and branched copolymers via ring-opening metathesis polymerization (ROMP) [2][3]. Its structural duality—possessing both a reactive endocyclic norbornene double bond and a pendant vinyl group—enables distinct polymerization pathways and post‑polymerization functionalization not accessible with norbornene or ENB alone [4].

Specialty monomer for functionalized polyolefins via ROMP or vinyl-addition polymerization
Dual double-bond architecture enables post-polymerization grafting and crosslinking
Key intermediate for 5-ethylidene-2-norbornene (ENB) in EPDM rubber production

Why VNB Cannot Be Replaced


Substituting VNB with norbornene (NB), 5-ethylidene-2-norbornene (ENB), or dicyclopentadiene (DCPD) is not scientifically valid due to fundamental differences in polymerization behavior, catalyst compatibility, and resulting polymer architecture. NB lacks the pendant vinyl functionality required for post‑polymerization grafting or crosslinking [1]. ENB, while structurally similar, exhibits substantially higher catalytic activity in cationic and metallocene‑mediated copolymerizations with ethylene, leading to different comonomer incorporation kinetics and molecular weight distributions [2]. Under identical conditions, VNB undergoes polymerization via distinctly different mechanisms—vinyl‑addition versus ring‑opening—and with markedly lower catalyst activity, as documented below [3]. These differences directly impact polymer thermal stability, functional group density, and downstream processing performance, making empirical substitution without reformulation impractical.

VNB
vs Norbornene (NB)
NB lacks pendant vinyl; post‑polymerization functionalization may not be possible without VNB.
VNB
vs ENB
ENB shows different comonomer incorporation kinetics and molecular weight distributions, limiting direct substitution.
VNB
vs DCPD
DCPD lacks vinyl group; polymer architecture and reactivity profile may not transfer.

VNB Differentiation Evidence


Acute Oral Toxicity vs. ENB

In a direct head‑to‑head toxicological evaluation, 5‑vinyl‑2‑norbornene (VNB) exhibited lower acute oral toxicity than 5‑ethylidene‑2‑norbornene (ENB) in rats [1]. This difference is relevant for industrial hygiene risk assessment when selecting diene monomers for large‑scale polymer production.

Acute oral toxicity vs. ENB
Head-to-head
~2.1–2.3× higher LD50
Supports industrial hygiene risk classification review
14-day observation; context-dependent
Toxicology Industrial Hygiene Safety Assessment

Vinyl Polymerization Activity vs. Norbornene

Under identical cationic palladium‑catalyzed vinyl addition polymerization conditions, VNB exhibits drastically reduced catalyst activity compared to the parent norbornene (NB) monomer [1]. This 100‑fold difference necessitates distinct catalyst selection and reaction engineering when targeting VNB‑based polymers.

Vinyl polymerization activity
Head-to-head
Activity decreased by ~100×
Catalyst activity may shift significantly
Specialized catalysts may be required
Organometallic Catalysis Polymer Synthesis Vinyl Addition Polymerization

Pendant Vinyl Retention for Functionalization

Copolymers of norbornene (NB) and VNB synthesized via vinyl addition polymerization retain the pendant vinyl group of VNB intact, enabling quantitative post‑polymerization functionalization reactions that are impossible with pure polynorbornene [1]. In contrast, norbornene homopolymers lack any reactive side‑chain functionality.

Pendant vinyl retention
Class-level inference
Pendant vinyl remains intact; supports epoxidation or hydroxylation.
Enables post-polymerization polar modification
Confirm via FT-IR and 1H-NMR
Polymer Modification Epoxidation Hydroxylation Functional Polyolefins

ROMP Chain-Transfer Functionality

Commercial VNB functions as an effective reversible deactivation chain‑transfer monomer (RDCTM) in ROMP, enabling the synthesis of branched copolymers with controlled architectures [1]. This behavior is a direct consequence of VNB's dual‑double‑bond structure, which allows the pendant vinyl group to reversibly terminate and reinitiate chain growth. Norbornene lacks this exocyclic vinyl group and thus cannot serve as an RDCTM.

ROMP chain-transfer function
Class-level inference
Functions as reversible deactivation chain-transfer monomer (RDCTM).
Supports controlled branched copolymer synthesis
Commercially available RDCTM
Ring‑Opening Metathesis Polymerization Branched Polymers Chain‑Transfer Monomer

Ethylene Copolymerization Activity

Under identical β‑ketoimine vanadium(III) catalyst conditions, VNB exhibits moderate copolymerization activity with ethylene, producing copolymers with significantly lower molecular weight and comonomer incorporation than those obtained with ENB or DCPD [1]. This reduced reactivity is attributed to the lower steric hindrance around the pendant vinyl group in VNB, which affects catalyst coordination and insertion.

Ethylene copolymerization
Head-to-head
VNB: Moderate activity; lower Mw ENB/DCPD: High activity; high Mw
VNB may provide lower molecular weight and incorporation
Ranking based on tested vanadium catalysts
Ethylene Copolymerization Vanadium Catalysis Cyclic Olefin Copolymers

Selective Vinyl Polymerization

VNB can undergo selective polymerization exclusively through its exocyclic vinyl group when using TiCl₃‑alkylaluminum catalysts, leaving the endocyclic norbornene double bond completely unreacted [1]. This regioselectivity yields a polymer with a poly(vinyl‑type) backbone bearing intact norbornene rings as side chains—an architecture fundamentally different from polymers obtained via ROMP or vinyl addition pathways. Neither norbornene nor ENB can access this specific polymer architecture.

Selective vinyl polymerization
Supporting evidence
TiCl₃-alkylaluminum catalyst
Selective exocyclic vinyl polymerization; endocyclic double bond unreacted.
Enables unique norbornene-grafted architecture
Regioselectivity confirmed by polymer structure
Ziegler‑Natta Polymerization Regioselective Polymerization Polymer Architecture

VNB Application Scenarios


ENB Synthesis for EPDM Rubber

VNB is industrially isomerized to 5‑ethylidene‑2‑norbornene (ENB), the predominant third monomer used in ethylene‑propylene‑diene monomer (EPDM) synthetic rubber [1]. Procurement of VNB is therefore essential for integrated production of ENB where in‑house isomerization capacity exists [2].

Functionalized Polynorbornene Synthesis

VNB is the monomer of choice for preparing vinyl‑addition polynorbornenes that require subsequent chemical modification. The pendant vinyl group remains intact during copolymerization with norbornene and can be quantitatively epoxidized or hydroxylated to introduce polar functionality, improving adhesion or compatibility in composite applications [3].

Branched Polymers via ROMP Chain Transfer

VNB functions as a reversible deactivation chain‑transfer monomer (RDCTM) in ring‑opening metathesis polymerization (ROMP), enabling the controlled synthesis of branched or hyperbranched polyolefins with tunable architectures. This application leverages VNB's dual double bonds to reversibly terminate and reinitiate chain growth [4].

Poly(VNB) Gas Separation Membranes

Vinyl‑addition polymers derived from VNB exhibit higher thermal stability, plasticization resistance, and rigid backbone characteristics compared to polynorbornenes, making them candidates for gas separation membrane applications where these properties are critical [5].

Application
Selection Property
Validation Focus
ENB synthesis for EPDM rubber
Isomerization capability
Verify ENB purity and conversion efficiency
Functionalized polynorbornene synthesis
Pendant vinyl retention
Confirm post-functionalization yield and selectivity
Branched polymers via ROMP
Chain-transfer monomer activity
Validate branching architecture and Mw control
Gas separation membranes
Thermal/plasticization resistance
Assess gas permeability and selectivity coefficients

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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